4,6-dimethylpyrimidine-2-thiol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylpyrimidine-2-thiol: is a heterocyclic compound containing sulfur and nitrogen atoms in its structureSulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives with significant scientific and industrial importance.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis of 4,6-Dimethylpyrimidine-2-thiol:
- The synthesis of 4,6-dimethylpyrimidine-2-thiol typically involves the reaction of 4,6-dimethylpyrimidine with thiolating agents such as hydrogen sulfide or thiourea under controlled conditions .
- Another method involves the reaction of 4,6-dimethylpyrimidine with sulfur and a reducing agent like sodium borohydride .
-
Industrial Production Methods:
- Industrial production of 4,6-dimethylpyrimidine-2-thiol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity.
- The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 4,6-Dimethylpyrimidine-2-thiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
-
Reduction:
-
Substitution:
- Substitution reactions involving 4,6-dimethylpyrimidine-2-thiol can occur at the sulfur atom, leading to the formation of various thioethers and thioesters. Common reagents include alkyl halides and acyl chlorides .
Major Products:
Scientific Research Applications
Chemistry:
- 4,6-Dimethylpyrimidine-2-thiol is used as a ligand in coordination chemistry to form metal complexes with unique properties .
- It serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology:
- The compound has been studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
- It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Research has shown that derivatives of 4,6-dimethylpyrimidine-2-thiol exhibit promising anticancer activity.
- It is being explored for its potential use in drug delivery systems.
Industry:
- The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
- It is also utilized in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 4,6-dimethylpyrimidine-2-thiol involves its interaction with various molecular targets, including enzymes and receptors.
- It can form coordination complexes with metal ions, affecting their biological activity and function.
- The compound’s thiol group allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
-
2-Mercaptopyrimidine:
- Similar to 4,6-dimethylpyrimidine-2-thiol, 2-mercaptopyrimidine contains a thiol group and is used in coordination chemistry and as an intermediate in organic synthesis.
-
4,6-Dimethyl-2-mercaptopyrimidine:
- This compound is structurally similar and shares many chemical properties with 4,6-dimethylpyrimidine-2-thiol.
-
2-Aminopyrimidine:
- While lacking the thiol group, 2-aminopyrimidine is another pyrimidine derivative with applications in medicinal chemistry and as a building block for more complex molecules.
Uniqueness:
- The presence of both methyl groups and the thiol group in 4,6-dimethylpyrimidine-2-thiol provides it with unique reactivity and potential for forming diverse derivatives.
- Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-thiol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXHNGBDZXHMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.